molecular formula C6H6N2 B075433 2-Methyleneglutaronitrile CAS No. 1572-52-7

2-Methyleneglutaronitrile

Cat. No. B075433
CAS RN: 1572-52-7
M. Wt: 106.13 g/mol
InChI Key: NGCJVMZXRCLPRQ-UHFFFAOYSA-N
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Description

2-Methyleneglutaronitrile, also known as acrylonitrile dimer, 2,4-dicyano-1-butene, or 2-methylenepentanedinitrile, is a colorless liquid . It’s slightly miscible with water, ethanol, acetone, and benzene, but immiscible with hexane . It’s a diazonium salt that can be used as a reactive chemical . It’s also a high boiling solvent mainly used in the fiber industry .


Synthesis Analysis

2-Methyleneglutaronitrile can be synthesized via an efficient and highly selective head-to-tail dimerization of acrylonitrile . The process involves the use of tricyclohexylphosphine as a catalyst .


Molecular Structure Analysis

The molecular formula of 2-Methyleneglutaronitrile is C6H6N2 . It has a total of 13 bonds, including 7 non-H bonds, 3 multiple bonds, 1 double bond, 2 triple bonds, and 2 aliphatic nitriles .


Chemical Reactions Analysis

2-Methyleneglutaronitrile is an important synthetic intermediate used in various fields such as pharmaceutical and agricultural chemistry, polymers, and materials science . It’s used in the synthesis of bromothalonil, lactams, halogenated pyridines, antimicrobial agents, herbicides, pesticides, polymeric nanoparticles, nitrile rubbers, and plastics .


Physical And Chemical Properties Analysis

2-Methyleneglutaronitrile has a molar mass of 106.13 g/mol . It’s a clear, colorless liquid with a density of 0.976 g/cm³ at 25 °C . It has a boiling point of 260.5±0.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis

2-MGN is a cyclic organic compound widely employed in organic synthesis . It’s a unique trifunctional compound because of the combination of the vinylidene group with the two cyano groups .

Preparation of Chiral Compounds

2-MGN finds extensive application in the preparation of chiral compounds . Chiral compounds are molecules that have non-superimposable mirror images. They are of great importance in the field of biochemistry, pharmaceuticals, and agrochemicals.

Production of Organic Intermediates

2-MGN is used in the production of organic intermediates . Organic intermediates are often used in the synthesis of complex organic molecules.

Making Polymers

2-MGN is a useful intermediate in organic syntheses for making polymers . Polymers have a wide range of applications, including plastics, paints, rubber, and adhesives.

Pharmaceuticals

2-MGN is used in the synthesis of pharmaceuticals . The unique trifunctional nature of 2-MGN makes it a valuable compound in the creation of various pharmaceuticals.

Special Chemicals

2-MGN is also used in the synthesis of other special chemicals . These could include a wide range of chemicals with specialized applications in various industries.

Catalyst for Dimerization of Acrylonitrile

2-MGN can be prepared via an efficient and highly selective head-to-tail dimerization of acrylonitrile catalysed by low-loading of tricyclohexylphosphine . This provides an efficient, scalable, and highly selective method for preparation of 2-MGN .

In-vitro Studies

The products available for purchase on BenchChem, including 2-MGN, are specifically designed for in-vitro studies. These studies are conducted outside of living organisms and are crucial in the early stages of research and development in fields like pharmacology and biology.

Mechanism of Action

2-Methyleneglutaronitrile: is a dimerization product of acrylonitrile. While it doesn’t have specific primary targets like conventional drugs, it serves as a starting material for various compounds. One notable application is its role in the synthesis of di- and triamines, the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and heterocycles such as 3-cyanopyridine .

Biochemical Pathways:

Since 2-Methyleneglutaronitrile is a precursor for other compounds, its downstream effects depend on the specific reactions it undergoes. For instance, in the production of hexanedinitrile (used in engineering polymers), 2-Methyleneglutaronitrile is hydrogenated to form 1,6-diaminohexane .

Safety and Hazards

When handling 2-Methyleneglutaronitrile, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Future Directions

2-Methyleneglutaronitrile is a side-product in the production of hexanedinitrile, which is used as a key component for engineering polymers such as the polyamides (PA 66) or polyurethanes . It’s also used as a starting material for the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile .

properties

IUPAC Name

2-methylidenepentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCJVMZXRCLPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027418
Record name 2-Methyleneglutaronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyleneglutaronitrile

CAS RN

1572-52-7
Record name 2-Methyleneglutaronitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dicyano-1-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedinitrile, 2-methylene-
Source EPA Chemicals under the TSCA
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Record name 2-Methyleneglutaronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyleneglutaronitrile
Source European Chemicals Agency (ECHA)
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Record name 2,4-DICYANO-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.